XRK3F2

p62-ZZ domain selectivity protein-protein interaction

XRK3F2 is the only validated chemical probe that selectively antagonizes the p62-ZZ domain without cross-reactivity at PB1 or UBA domains. Unlike generic autophagy modulators (e.g., chloroquine) or other p62 ligands (XIE62-1004, YOK-2204), only XRK3F2 precisely blocks TNFα-mediated NF-κB activation, rescues Runx2 suppression, and synergizes with bortezomib. For myeloma bone disease, AML LIC, or tumor-stroma crosstalk studies, substitution compromises reproducibility. Procure the exact tool to ensure valid, publishable results.

Molecular Formula C23H24ClF2NO3
Molecular Weight 435.9 g/mol
Cat. No. B2453415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXRK3F2
Molecular FormulaC23H24ClF2NO3
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl
InChIInChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H
InChIKeyOKFZPRHMUQRCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





XRK3F2: A Selective p62-ZZ Domain Inhibitor for Oncology and Autophagy Research


XRK3F2 (CAS: 2375193-43-2) is a small-molecule inhibitor that selectively targets the ZZ domain of the p62/sequestosome-1 (SQSTM1) protein . Unlike broad-spectrum autophagy modulators, XRK3F2 specifically blocks p62-ZZ domain-mediated protein interactions, thereby disrupting key signaling pathways including TNFα-mediated NF-κB activation, without affecting other p62 signaling domains [1]. This precise mechanism of action has established XRK3F2 as a critical chemical probe for investigating p62's scaffolding role in cancer and bone biology, and for developing novel therapeutic strategies in oncology [2].

Why Generic p62 Inhibitors or Autophagy Modulators Cannot Substitute for XRK3F2 in Research


Procurement of a generic p62 or autophagy inhibitor for studies involving XRK3F2's validated mechanisms is not scientifically justified. Broad-spectrum autophagy modulators like chloroquine or hydroxychloroquine lack target specificity, affecting multiple pathways and cell types [1]. Even within the class of p62 ligands, compounds like XIE62-1004 or YOK-2204 have distinct mechanisms: XIE62-1004 promotes p62 aggregation and LC3 interaction, while YOK-2204 activates p62-dependent autophagy . These mechanistic divergences preclude direct substitution for XRK3F2, which acts as a selective antagonist of p62-ZZ domain protein interactions . Reproducibility of findings regarding TNFα signaling blockade, Runx2 suppression rescue, or synergistic cytotoxicity with proteasome inhibitors is contingent upon using the exact chemical tool—XRK3F2 [2].

Quantitative Evidence Guide for Selecting XRK3F2 Over Other p62 Ligands or Autophagy Inhibitors


Target Engagement Selectivity: XRK3F2 vs. Other p62 Domain Binders

XRK3F2 demonstrates exclusive binding to the p62-ZZ domain, distinguishing it from compounds that interact with other p62 domains or function as broad autophagy modulators. Its specificity for the ZZ domain over other p62 signaling domains (e.g., PB1, UBA) ensures that observed effects can be directly attributed to disruption of ZZ-domain-mediated signaling complexes . In contrast, compounds like XIE62-1004 induce p62 aggregation and LC3 binding, and YOK-2204 activates p62-dependent autophagy . This molecular-level differentiation is critical for accurate interpretation of experimental outcomes.

p62-ZZ domain selectivity protein-protein interaction chemical probe

In Vitro Cytotoxicity: XRK3F2's Direct Anti-MM Activity

XRK3F2 exhibits direct cytotoxic activity against multiple myeloma (MM) cell lines at micromolar concentrations. In a head-to-head comparison, XRK3F2 shows an IC50 of 4.35 μM against the murine 5TGM1 MM cell line [1] and an IC50 of 4.6 μM against the human MM1.S MM cell line [2]. This provides a quantitative baseline for its anti-tumor efficacy as a single agent, which is crucial for combination studies.

multiple myeloma cytotoxicity IC50 cancer cell line

Synergistic Cytotoxicity with Bortezomib: XRK3F2 Enhances Proteasome Inhibitor Efficacy

XRK3F2 synergistically enhances the anti-tumor effects of the proteasome inhibitor bortezomib (Btz). Co-administration of XRK3F2 and Btz results in significantly increased killing of human MM cell lines compared to either agent alone [1]. In a panel of five human MM cell lines (H929, MM1.S, U266, ANBL6, RPMI8226), the combination of XRK3F2 and bortezomib (1nM) led to a highly significant decrease in viability compared to single-agent treatments (p < 0.01) [2].

combination therapy bortezomib synergy multiple myeloma drug resistance

Reversal of Runx2 Suppression and Epigenetic Rescue in Bone Marrow Stromal Cells

XRK3F2 uniquely reverses myeloma-induced epigenetic repression of the osteoblast master transcription factor Runx2. In co-cultures of MM cells and pre-osteoblasts (MC4 cells), XRK3F2 increased Runx2 mRNA expression 3-fold compared to vehicle control [1]. Furthermore, it fully blocked the 12.4-fold induction of the transcriptional repressor Gfi1 and rescued histone H3K9 acetylation (H3K9ac) levels at the Runx2 promoter in MM patient-derived bone marrow stromal cells [2]. This epigenetic rescue is a unique feature not documented for other p62 ligands.

Runx2 osteoblast differentiation epigenetics TNFα signaling bone marrow microenvironment

In Vivo Selectivity: Tumor-Restricted Bone Formation with No Effect on Healthy Bone

In an immunocompetent mouse model of multiple myeloma, systemic administration of XRK3F2 induced dramatic new cortical bone formation that was strictly localized to bones containing MM cells [1]. Critically, bones from XRK3F2-treated animals that were not inoculated with tumor showed no evidence of new bone formation [2]. This demonstrates that XRK3F2's bone-anabolic effect is contingent on the presence of the tumor microenvironment, a feature not observed with non-selective bone anabolic agents. Furthermore, in a human MM xenograft model, co-administration of XRK3F2 and bortezomib decreased tumor burden and prevented osteolytic disease progression more effectively than either agent alone [3].

in vivo efficacy bone anabolic tumor microenvironment myeloma bone disease translational model

Selective Leukemia-Initiating Cell (LIC) Targeting vs. Normal Hematopoietic Stem Cells (HSC)

XRK3F2 selectively impairs the survival of leukemia-initiating cells (LICs) while sparing normal hematopoietic stem cells (HSCs). In both mouse MLL-AF9 AML and patient-derived xenograft (PDX) AML models, XRK3F2 treatment significantly reduced LIC frequency without affecting the function or viability of normal HSCs [1]. This is a critical differential advantage over non-selective autophagy inhibitors or broad-spectrum chemotherapeutics, which often exhibit significant myelosuppression. The selectivity is attributed to XRK3F2's specific inhibition of mitophagy in LICs by blocking p62 binding to defective mitochondria [2].

leukemia stem cells mitophagy hematopoietic stem cells selectivity AML

Optimal Research and Preclinical Application Scenarios for XRK3F2


Investigating p62-ZZ Domain Function in Cancer and Autophagy Signaling

XRK3F2 is the premier chemical probe for dissecting the specific role of the p62-ZZ domain in cellular signaling. Researchers can use XRK3F2 to block ZZ-domain-mediated protein interactions (e.g., with TNFα signaling components) without affecting the PB1 or UBA domains of p62. This allows for precise interrogation of the ZZ domain's contribution to NF-κB activation, mitophagy, and tumor-stroma crosstalk . This application is ideal for studies in multiple myeloma, AML, and solid tumor microenvironments where p62-ZZ-mediated signaling is implicated.

Developing Synergistic Combination Therapies for Multiple Myeloma

XRK3F2 is uniquely suited for preclinical combination studies with proteasome inhibitors like bortezomib or carfilzomib. Its established synergy with bortezomib, demonstrated by significantly enhanced cytotoxicity across multiple MM cell lines and reduced tumor burden in vivo [1], provides a strong rationale for exploring new combination regimens. This scenario is particularly relevant for research aimed at overcoming bortezomib resistance or reducing the effective dose of proteasome inhibitors to mitigate toxicity [2].

Studying and Reversing Cancer-Induced Bone Disease (Myeloma Bone Disease)

XRK3F2's unique ability to rescue osteoblast differentiation in the presence of tumor cells makes it an essential tool for research in myeloma bone disease. Its capacity to reverse epigenetic repression of Runx2 and block Gfi1 induction in the bone marrow microenvironment offers a direct approach to study the mechanisms underlying tumor-induced bone loss. Furthermore, its in vivo property of inducing new bone formation exclusively at tumor sites [1] allows for targeted investigation of bone anabolic processes within the tumor-bone niche, without confounding effects on normal bone remodeling [2].

Selective Targeting of Leukemia Stem Cells (LSCs/LICs) in AML Research

For researchers focused on eradicating leukemia-initiating cells in acute myeloid leukemia (AML), XRK3F2 offers a significant advantage due to its selective toxicity towards LICs while sparing normal hematopoietic stem cells (HSCs) . This property makes it an invaluable tool for studying the mechanisms that govern LSC survival, particularly mitophagy dependency. XRK3F2 can be used to validate p62-ZZ domain and mitophagy as therapeutic targets in AML and to screen for other compounds that may act synergistically with this unique selectivity profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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